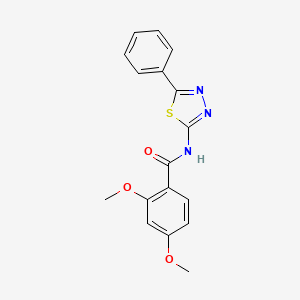

2,4-dimethoxy-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

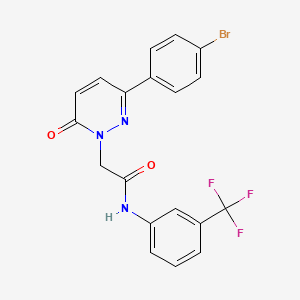

“2,4-dimethoxy-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide” is a chemical compound with the molecular formula C17H15N3O3S . It is a derivative of benzamide, which is a significant class of amide compounds .

Synthesis Analysis

The synthesis of similar compounds often involves starting from dimethoxybenzoic acid or acetoxy-methylbenzoic acid and amine derivatives . The synthetic strategy includes stepwise alkylation of the sulfur atom and acylation of the nitrogen atom .Molecular Structure Analysis

The molecular structure of this compound can be determined using various spectroscopic methods, including IR, 1H NMR, and 13C NMR .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 341.38 . Other properties such as melting point, boiling point, and density are not well-documented in the literature.Scientific Research Applications

Biological Activities of Phenothiazines and Related Compounds

Recent investigations into phenothiazines, a class of compounds with structural similarities to the thiadiazolyl moiety of 2,4-dimethoxy-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide, have demonstrated promising biological activities. These include antibacterial, antifungal, anticancer, and antiviral properties, among others. The phenothiazine core has been identified as a potent pharmacophoric moiety, capable of interacting with various biological systems to elicit significant therapeutic responses (Pluta, Morak-Młodawska, & Jeleń, 2011).

Advancements in Benzothiazole Derivatives

Benzothiazole and its derivatives, closely related to the structural framework of the compound , have been extensively explored for their diverse pharmacological activities. These compounds have been found to possess antimicrobial, analgesic, anti-inflammatory, and antitubercular properties. The benzothiazole nucleus serves as a key moiety in numerous biologically active compounds, highlighting the potential of structurally related compounds for therapeutic applications (Sumit, Kumar, & Mishra, 2020).

Quinazoline and Pyrimidine Derivatives in Optoelectronic Materials

Explorations into quinazoline and pyrimidine derivatives, which share core structural similarities with the compound of interest, have unveiled their significant potential in the development of optoelectronic materials. These materials are critical in various applications, including electronic devices, luminescent elements, and photoelectric conversion elements. This suggests potential research avenues for this compound in optoelectronic applications (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Benzothiazoles in Medicinal Chemistry

A comprehensive review of benzothiazole-based molecules has underscored their importance in medicinal chemistry due to their wide range of pharmacological activities. Benzothiazole derivatives have been utilized in the development of new therapeutic agents, including anticancer, antibacterial, anti-inflammatory, and antiviral drugs. This highlights the significant therapeutic potential of compounds structurally related to this compound (Keri, Patil, Patil, & Budagumpi, 2015).

Future Directions

Mechanism of Action

Target of Action

Similar compounds have been found to interact with various receptors

Mode of Action

It’s known that similar compounds can act as agonists or antagonists at their target sites, leading to changes in cellular function . More research is required to determine the specific interactions of this compound with its targets.

Biochemical Pathways

Similar compounds have been found to affect various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc

Result of Action

Similar compounds have been found to exhibit various biological activities

Biochemical Analysis

Biochemical Properties

It is known that benzamide compounds have been found to exhibit antioxidant activity . They are capable of scavenging free radicals and chelating metal ions .

Cellular Effects

Benzamide compounds have been shown to inhibit the growth of different bacteria in vitro .

Molecular Mechanism

It is known that 1,3,4-thiadiazole derivatives have the ability to disrupt processes related to DNA replication . This allows them to inhibit the replication of both bacterial and cancer cells .

Temporal Effects in Laboratory Settings

Benzamide compounds have been synthesized and analyzed using IR, 1 H NMR, 13 C NMR spectroscopic, and elemental methods .

properties

IUPAC Name |

2,4-dimethoxy-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O3S/c1-22-12-8-9-13(14(10-12)23-2)15(21)18-17-20-19-16(24-17)11-6-4-3-5-7-11/h3-10H,1-2H3,(H,18,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDGSJTIKXOTKNH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)NC2=NN=C(S2)C3=CC=CC=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Methoxyspiro[3,4-dihydro-2H-1-benzothiepine-5,2'-oxirane]](/img/structure/B2605936.png)

![N-[(1-Hydroxy-4,4-dimethylcycloheptyl)methyl]prop-2-enamide](/img/structure/B2605941.png)

![N-allyl-2-{[1-(2,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]carbonyl}-1-hydrazinecarbothioamide](/img/structure/B2605946.png)

![5-[1-(4-Chlorophenyl)-5-methyltriazol-4-yl]-3-(2-fluorophenyl)-1,2,4-oxadiazole](/img/structure/B2605947.png)

![N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2605952.png)

![(Z)-3-(1,3-Benzodioxol-5-yl)-2-cyano-N-[4-(difluoromethylsulfanyl)phenyl]prop-2-enamide](/img/structure/B2605953.png)

![1-[2-(2-Methoxyphenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B2605958.png)